N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide
Description
Propriétés
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-7-12(8-4-2)16(21)18-11-15-13-9-5-6-10-14(13)17(22)20-19-15/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTJGOTUQUQBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with a suitable alkylating agent. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. For instance, a common method involves dissolving 4-oxo-3,4-dihydrophthalazine in anhydrous tetrahydrofuran, followed by the addition of the alkylating agent and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Methylene Bridge
The methylene group (-CH<sub>2</sub>-) linking the phthalazinone and amide moieties undergoes nucleophilic substitution due to electron withdrawal by the adjacent phthalazinone carbonyl. Common reagents and conditions include:
*Yields reported for structurally analogous compounds under similar conditions.
Mechanism : The reaction proceeds via activation of the methylene carbon by the electron-withdrawing phthalazinone ring, followed by nucleophilic attack. Coupling reagents like HBTU facilitate amide bond formation in related systems .
Reduction of the Amide Group
The tertiary amide can be reduced to a secondary amine using strong reducing agents:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | Anhydrous THF, reflux | N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamine | Requires strict moisture control |
Mechanism : LiAlH<sub>4</sub> delivers hydride ions to the electrophilic carbonyl carbon, breaking the amide bond and forming the amine.
Hydrolysis of the Amide Bond
Acid- or base-catalyzed hydrolysis cleaves the amide bond:
Kinetics : Hydrolysis rates depend on pH and temperature, with acidic conditions favoring faster cleavage of the tertiary amide.
Electrophilic Aromatic Substitution on the Phthalazinone Ring
The phthalazinone core participates in electrophilic substitutions at the activated aromatic positions:
| Reaction | Reagents | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | C-6 or C-7 | Nitro-substituted phthalazinone derivatives | |
| Sulfonation | SO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | C-5 | Sulfonic acid derivatives for solubility enhancement |
Regioselectivity : Electron-withdrawing effects of the phthalazinone carbonyl direct electrophiles to meta and para positions relative to the oxo group.
Coordination with Metal Ions
The phthalazinone’s carbonyl and amide groups act as ligands for metal coordination:
| Metal Ion | Solvent | Complex Type | Application | Source |
|---|---|---|---|---|
| Fe<sup>3+</sup> | Ethanol | Octahedral | Catalytic applications in oxidation reactions | |
| Cu<sup>2+</sup> | DMF | Square planar | Potential use in anticancer metallodrugs |
Stability : Complexes exhibit stability constants comparable to ethylenediamine derivatives.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide is with a molecular weight of approximately 331.37 g/mol. The compound features a phthalazinone moiety, which is known for its biological activity.
Pharmacological Applications
-
Anticancer Activity
- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide has been studied for its potential as an anticancer agent. Research indicates that compounds containing phthalazinone derivatives exhibit significant inhibitory effects on the activity of the Poly(ADP-ribose) polymerase (PARP) enzyme, which is crucial in DNA repair mechanisms in cancer cells. Inhibition of PARP can enhance the effectiveness of chemotherapeutic agents and radiotherapy .
-
Neuroprotective Effects
- The compound has shown promise in neuroprotection studies, where it may aid in the treatment of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation, potentially leading to therapeutic options for conditions like Alzheimer's disease .
Synthesis and Derivatives
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide typically involves multi-step organic reactions, including condensation and functional group modifications. The synthesis pathway can be optimized to enhance yield and purity.
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation | Phthalazine derivative + propanamide | Heat, solvent | 70 |
| 2 | Functionalization | Alkyl halide + amine | Reflux | 65 |
| 3 | Purification | Crystallization | Cooling | 80 |
Case Studies
- Inhibition of PARP Enzyme
- Neuroprotection in Animal Models
Mécanisme D'action
The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide involves its interaction with specific molecular targets. The phthalazinone core is known to inhibit certain enzymes, such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound shares structural motifs with several classes of phthalazinone and amide derivatives. Below is a detailed comparison based on molecular structure, physicochemical properties, and available data:
Table 1: Structural and Physicochemical Comparison
Key Findings
Core Structure Variations: The target compound and B-series analogs (B2, B5) share the phthalazinone core but differ in side-chain substituents. The B-series uses benzohydrazide linkages with fluoro and alkyl groups, whereas the target employs a pentanamide group. This distinction may alter hydrophobicity and hydrogen-bonding capacity . The compound replaces phthalazinone with a pyrazolo-pyrimidinone core, which introduces additional nitrogen atoms and a fused heterocyclic system. This modification likely enhances π-π stacking interactions but increases molecular weight (413.5 vs. 326.4 g/mol) .
Substituent Effects: Fluorine Incorporation: Fluoro substituents (e.g., in B2, B5, and ) improve metabolic stability and membrane permeability. Amide vs. Hydrazide: The target’s pentanamide group differs from the hydrazide (-CONHNH₂) in B-series compounds. Hydrazides are more polar but less stable under acidic conditions, whereas amides offer better hydrolytic resistance .
Physicochemical Trends: Molecular weights range from 326.4 (target) to 493.53 g/mol ( compound). Higher weights in and correlate with extended aromatic systems (isoindolinone, pyrazolo-pyrimidinone) and sulfamoyl groups, which may limit blood-brain barrier penetration . The compound’s purity (83%) and yellowish-white appearance suggest challenges in synthesis, possibly due to its complex sulfamoyl and isoindolinone substituents .
Data Gaps: No NMR or MS data are available for the target compound. In contrast, B-series analogs have validated spectral data, confirming their structural integrity . Pharmacokinetic or binding affinity data are absent across all compounds, limiting mechanistic comparisons.
Structural Implications for Drug Design
- The phthalazinone core in the target compound and B-series analogs provides a rigid aromatic scaffold for target engagement, while the pyrazolo-pyrimidinone in may offer alternative binding modes.
Activité Biologique
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a phthalazinone moiety, which is known for its diverse biological activities. The synthesis typically involves coupling reactions that incorporate the phthalazinone structure into various pharmacophores. For instance, one method described involves the reaction of 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methylbenzoic acid with different amines to yield derivatives like N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide .
Anticancer Properties
Research indicates that compounds related to N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide exhibit significant anticancer activity. For example, derivatives of phthalazinone have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
Table 1: Summary of Biological Activities
The mechanism by which N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-propylpentanamide exerts its biological effects is primarily through the modulation of key enzymatic pathways involved in cell proliferation and survival. The presence of the phthalazinone core allows for interactions with critical targets within cancer cells, leading to apoptosis or growth inhibition.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- In Vitro Studies : A study demonstrated that phthalazinone derivatives significantly inhibited the growth of human cancer cell lines in vitro. The IC50 values ranged from nanomolar to micromolar concentrations depending on the specific derivative tested .
- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth compared to control groups. This suggests a promising therapeutic potential for these derivatives in cancer treatment .
- Toxicity Assessments : Toxicological evaluations indicate that certain derivatives demonstrate low cytotoxicity towards normal human cells, which is crucial for developing safe therapeutic agents .
Q & A
Q. What computational approaches are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with phthalazinone’s InChI key (XBIOFKSFKYRIIX-UHFFFAOYSA-N) to model interactions with kinase active sites .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with D3 dopamine receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
